[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
Overview
Description
[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that features both naphthalene and pyridine moieties
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to N-[(2-ethoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine often focuses on their synthesis and the detailed exploration of their structural properties. For example, studies on enaminones and Schiff bases provide insights into the synthesis routes and the intricate balance of tautomeric forms these compounds can exhibit due to their structural flexibility and the presence of intramolecular hydrogen bonding. The synthesis of isomeric enaminones and Schiff bases highlights the reactivity and potential transformations these compounds can undergo, reflecting on the broader chemical behaviors of similar compounds (Brbot-Šaranović et al., 2001); (Nazır et al., 2000).
Catalytic Applications
Several studies have explored the catalytic applications of compounds with structural motifs related to N-[(2-ethoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine. For instance, palladium(II) complexes of (imino)pyridine ligands have been investigated for their potential as selective catalysts in ethylene dimerization, demonstrating the versatility of such compounds in catalysis and the influence of ligand structure on catalytic activity (Nyamato et al., 2015).
Applications in Organic Synthesis
The utility of related compounds in organic synthesis is evident in research focusing on the development of efficient methods for synthesizing functionalized naphthylamines. These methods showcase the adaptability of such compounds in facilitating the synthesis of structurally diverse molecules with potential applications in chemical, biological, and material sciences. For example, the Cu(I)-catalyzed synthesis of functionalized 1-naphthylamines highlights the innovative approaches to constructing complex molecules directly from simpler substrates (Su et al., 2019).
Material Science and Photophysical Applications
Research into the photophysical properties of naphthylamine derivatives indicates their potential in material science applications, such as organic photovoltaics and light-emitting devices. Studies demonstrate the electron transporting abilities of naphthylamine-based compounds and their application in the construction of organic photovoltaic devices, underscoring the role of structural modification in tuning the electronic properties for specific applications (Tse et al., 2006).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps:
Preparation of 2-ethoxynaphthalene: This intermediate can be synthesized by reacting 1-naphthol with diethyl sulfate in the presence of potassium carbonate.
Formation of the naphthylmethyl intermediate: The 2-ethoxynaphthalene is then reacted with a suitable alkylating agent to introduce the methyl group.
Coupling with 2-(pyridin-2-yloxy)ethylamine: The final step involves the coupling of the naphthylmethyl intermediate with 2-(pyridin-2-yloxy)ethylamine under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:
- **Sub
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any nitro groups present.
Properties
IUPAC Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]-2-pyridin-2-yloxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-23-19-11-10-16-7-3-4-8-17(16)18(19)15-21-13-14-24-20-9-5-6-12-22-20/h3-12,21H,2,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXQDKWIOJEGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCOC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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